molecular formula C6H13NO4 B6272887 (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid CAS No. 319427-45-7

(2S)-2-amino-3-(2-methoxyethoxy)propanoic acid

Cat. No.: B6272887
CAS No.: 319427-45-7
M. Wt: 163.2
InChI Key:
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Description

(2S)-2-amino-3-(2-methoxyethoxy)propanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a side chain containing a methoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid can be achieved through several synthetic routes. One common method involves the protection of the amino group followed by the introduction of the methoxyethoxy group through nucleophilic substitution reactions. The final step involves deprotection to yield the desired compound. Reaction conditions typically include the use of protecting groups such as tert-butyloxycarbonyl (Boc) and reagents like sodium hydride and methoxyethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Chemistry: (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid is used as a building block in organic synthesis. It can be incorporated into peptides and other complex molecules, facilitating the study of structure-activity relationships.

Biology: In biological research, this compound can be used to study the effects of amino acid modifications on protein function and stability. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: Potential applications in medicine include the development of novel pharmaceuticals. The unique structural features of this compound may contribute to the design of drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its incorporation into polymers and other materials can enhance their properties and performance.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, influencing their activity. The methoxyethoxy group may enhance the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

    (2S)-2-amino-3-(2-hydroxyethoxy)propanoic acid: Similar structure but with a hydroxyethoxy group instead of a methoxyethoxy group.

    (2S)-2-amino-3-(2-ethoxyethoxy)propanoic acid: Similar structure but with an ethoxyethoxy group instead of a methoxyethoxy group.

Uniqueness: The presence of the methoxyethoxy group in (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid imparts unique properties such as increased solubility and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for various applications.

Properties

CAS No.

319427-45-7

Molecular Formula

C6H13NO4

Molecular Weight

163.2

Purity

95

Origin of Product

United States

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